molecular formula C25H30N2O8 B10818320 Catharanthine (Tartrate)

Catharanthine (Tartrate)

Cat. No.: B10818320
M. Wt: 486.5 g/mol
InChI Key: JYBKPXVXYJDIFX-DBOHFVDDSA-N
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Description

Catharanthine tartrate is a bisindole alkaloid derived from Catharanthus roseus (Madagascar periwinkle), a plant renowned for producing medically valuable monoterpene indole alkaloids (MIAs) . It is the tartrate salt form of catharanthine, a precursor in the biosynthesis of vinblastine and vincristine, essential chemotherapeutic agents used to treat Hodgkin’s lymphoma, leukemia, and other cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catharanthine (Tartrate) can be synthesized through several methods. One notable approach involves the biosynthesis in engineered Pichia pastoris, a type of yeast. This method involves the reconstruction of the biosynthetic pathway in the yeast, leading to the production of catharanthine from simple carbon sources . Another method includes the extraction from Catharanthus roseus, followed by purification and conversion to the tartrate salt .

Industrial Production Methods: Industrial production of catharanthine typically involves large-scale extraction from Catharanthus roseus. The plant material is subjected to processes such as brining, freeze-drying, and smashing. The powdered material is then added to water, and the pH is regulated to facilitate the extraction of catharanthine . Advances in metabolic engineering and synthetic biology are also paving the way for more efficient production methods using microbial systems .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Drug Synthesis
    • Vinblastine and Vincristine Production : Catharanthine tartrate serves as a precursor in the synthesis of vinblastine and vincristine. These drugs are critical in treating hematologic malignancies and solid tumors by disrupting microtubule formation, which inhibits cell division during mitosis .
    • Mechanism of Action : Vinblastine binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest at metaphase and subsequent cell death due to improper chromosomal segregation .
  • Research Insights and Case Studies
    • A recent study highlighted the potential of catharanthine sulfate, another derivative, which exhibits antitumor activity by blocking acetylcholine receptors (AChR) through ion channel desensitization. This suggests that catharanthine tartrate may also have similar properties worth exploring .
    • Research from Zhejiang University has demonstrated a method for the biological synthesis of catharanthine and vindoline using genetically engineered yeast, indicating advancements in producing these compounds more sustainably .

Market Dynamics and Growth Potential

The global market for catharanthine is projected to grow significantly due to increasing cancer incidences and rising demand for effective treatments. The market was valued at approximately USD 775 million in 2022, with expectations to reach USD 1.17 billion by 2032, growing at a compound annual growth rate (CAGR) of around 4.2% . This growth is driven by:

  • Increasing Cancer Cases : The International Agency for Research on Cancer reported over 19 million new cancer cases globally in 2020, highlighting the urgent need for effective therapeutic agents derived from catharanthine .
  • Pharmaceutical Innovations : Continuous research into catharanthine's extraction methods and synthesis pathways enhances its production efficiency, making it more accessible for pharmaceutical applications .

Diverse Pharmacological Properties

Beyond its applications in oncology, catharanthine has shown potential pharmacological activities:

  • Antibacterial and Antioxidant Effects : Studies have indicated that catharanthine possesses antibacterial properties and may contribute to antioxidant defense mechanisms within biological systems .
  • Neuropharmacology : Recent findings suggest that catharanthine modulates dopamine transmission, implicating its potential use in treating neurological disorders .

Mechanism of Action

Catharanthine exerts its effects primarily by inhibiting voltage-operated calcium channels, which affects cellular calcium homeostasis. This inhibition can lead to reduced blood pressure and heart rate . In cancer cells, catharanthine disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. It also induces autophagy by inhibiting the mTOR pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Key Properties:

  • Chemical Structure : Catharanthine consists of a vindoline-like moiety linked to a catharanthine-specific indole framework. The tartrate salt (C₂₁H₂₄N₂O₂·C₄H₆O₆) enhances solubility and stability for pharmaceutical applications .
  • Mechanism : Inhibits voltage-gated L-type calcium channels, contributing to antihypertensive and antitumor effects .
  • Biosynthesis : Produced in specialized leaf idioblasts alongside vindoline; UV-B irradiation and CrJAT1 overexpression enhance its yield .
  • Applications : Used in cancer therapy, analytical standards, and research on DNA interactions .

Catharanthine Tartrate vs. Catharanthine Sulfate

Both are catharanthine salts but differ in counterions and pharmacological profiles:

Property Catharanthine Tartrate Catharanthine Sulfate
Chemical Formula C₂₁H₂₄N₂O₂·C₄H₆O₆ (hemitartrate) C₂₁H₂₄N₂O₂·H₂SO₄
Source Catharanthus roseus Strychnos species
Primary Mechanism L-type Ca²⁺ channel blockade L-type Ca²⁺ channel blockade
DNA Interaction Binds DNA via groove binding (static quenching) Not reported
Therapeutic Use Anticancer, antihypertensive Precursor for semisynthetic anticancer alkaloids
Research Highlights Se(IV) alters binding mode to electrostatic Inhibits malaria parasite growth

Key Distinctions :

  • Catharanthine tartrate exhibits unique DNA-binding properties, making it valuable for studying nucleic acid interactions .
  • Catharanthine sulfate is primarily a synthetic precursor, while the tartrate form is directly used in drug formulations and analytical methods .

Comparison with Other MIAs and Analogues

(a) Vindoline

  • Role : Partner alkaloid for catharanthine in vinblastine synthesis .
  • Biosynthesis : Co-accumulates with catharanthine in idioblasts; UV-B irradiation increases both alkaloids, but catharanthine levels rise more sharply (1.93-fold vs. 1.68-fold for vindoline) .
  • Function : Enhances microtubule stability, unlike catharanthine, which has weaker microtubule-binding activity .

(b) Vinblastine/Vincristine

  • Structure : Dimeric MIAs formed from catharanthine and vindoline .
  • Production: Dependent on catharanthine extraction; microbial biosynthesis now offers an alternative to plant-based methods .
  • Market Impact : Catharanthine’s scarcity drives vinblastine’s high cost ($935M market in 2024, projected 4.92% CAGR) .

Comparison with Non-MIA Compounds

(a) CAY10505 (PI3K Inhibitor)

  • Mechanism : Targets p110γ PI3K, improving endothelial function .
  • Therapeutic Overlap : Both compounds address hypertension, but CAY10505 lacks anticancer applications .

(b) CB-TH (Peptide)

Research and Market Insights

  • Biosynthesis Advances : CrJAT1 overexpression increases catharanthine production by 1.93-fold, offering scalable yields . UV-B irradiation triggers ROS-mediated pathways to enhance alkaloid synthesis .
  • DNA Binding Studies : Catharanthine tartrate binds DNA via groove interaction (K = 5.38×10⁴ at 25°C), with Se(IV) altering binding forces to electrostatic .
  • Market Dynamics : Catharanthine’s role in vinblastine production positions it in a growing market (projected $1.25B by 2030) .

Biological Activity

Catharanthine, an indole alkaloid derived from the plant Catharanthus roseus, is a significant precursor in the biosynthesis of various antitumor agents, including vinblastine and vincristine. This compound exhibits a range of biological activities, particularly in the context of cancer treatment, neuropharmacology, and cellular signaling pathways. This article synthesizes current research findings on the biological activity of catharanthine (tartrate), emphasizing its mechanisms of action, effects on cell viability, and potential therapeutic applications.

Catharanthine exerts its biological effects primarily through its interactions with microtubules and cellular signaling pathways:

  • Microtubule Inhibition : Catharanthine binds to tubulin, preventing its polymerization into microtubules. This inhibition disrupts mitotic spindle formation during cell division, leading to cell cycle arrest in metaphase and subsequent apoptosis. Studies indicate that catharanthine has an IC50 value of approximately 60 µg/ml against HCT116 colon cancer cells, demonstrating its potent cytotoxicity .
  • Apoptosis and Autophagy : Recent research has shown that catharanthine induces apoptosis in HepG2 liver carcinoma cells through a dose-dependent mechanism. It activates autophagy signaling pathways by upregulating autophagy-related genes such as LC3, Beclin1, and ULK1. Furthermore, catharanthine enhances sirtuin-1 levels while decreasing Akt expression, indicating a shift towards autophagic processes .
  • Dopamine Transmission Modulation : Catharanthine has also been studied for its effects on mesolimbic dopamine transmission. It modulates dopamine levels in the brain, which may have implications for treating neuropsychiatric disorders .

Biological Activities

The following table summarizes the key biological activities of catharanthine (tartrate):

Activity Description Reference
AnticancerInhibits cell cycle by disrupting microtubule formation; induces apoptosis in cancer cells.
Autophagy InductionUpregulates autophagy-related genes; enhances cellular survival mechanisms under stress conditions.
Neuropharmacological EffectsModulates dopamine transmission; potential implications for treating addiction and mood disorders.
Cardiovascular EffectsDecreases blood pressure and heart rate in normotensive rats; potential cardiovascular implications.

Case Study 1: Anticancer Efficacy

A study conducted on HepG2 liver carcinoma cells demonstrated that catharanthine significantly reduced oxidative stress and induced apoptosis. The researchers utilized flow cytometry to assess cell death rates and MTT assays to evaluate cell viability. The findings indicated that catharanthine not only triggers apoptosis but also activates autophagic processes, suggesting a multifaceted approach to combating cancer .

Case Study 2: Neuropharmacology

In a neuropharmacological study, catharanthine was found to influence dopamine transmission in the mesolimbic pathway. This modulation suggests potential therapeutic applications for disorders such as depression and addiction. The study highlights catharanthine's role in altering neurotransmitter levels, which could contribute to its efficacy in treating various neurological conditions .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying Catharanthine (Tartrate) in plant extracts?

  • Answer : Use liquid chromatography-mass spectrometry (LC-MS) with protocols optimized for alkaloid detection. Key steps include:

  • Sample preparation : Dissolve extracts in DMSO (e.g., 21 mM stock) and dilute in acetate buffer (pH 5) to minimize precipitation .
  • Data processing : Apply software like Compound Discoverer™ for peak alignment and SIRIUS 5 for fragmentation pattern analysis .
  • Validation : Cross-reference retention times and MS/MS spectra with authenticated standards to confirm identity .

Q. How does Catharanthine (Tartrate) modulate voltage-operated L-type Ca²⁺ channels?

  • Answer : Catharanthine binds to the α1 subunit of L-type Ca²⁺ channels, inhibiting calcium influx. Experimental validation involves:

  • Electrophysiology : Patch-clamp assays using HEK293 cells expressing Cav1.2 channels.
  • Functional assays : Measure blood pressure reduction in hypertensive rat models (e.g., 0.5–20 mg/kg dose range) to correlate channel inhibition with physiological effects .

Q. What are the critical parameters for maintaining Catharanthine (Tartrate) stability in vitro?

  • Answer :

  • Storage : Store as a crystalline solid at -20°C under inert gas; avoid freeze-thaw cycles .
  • Solubility : Pre-dissolve in DMSO (≤1% final concentration) before adding to aqueous buffers to prevent aggregation. In PBS (pH 7.2), solubility is ~0.5 mg/mL, requiring fresh preparation for cell-based assays .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported solubility values of Catharanthine (Tartrate) across studies?

  • Answer : Variations arise from buffer composition, pH, and DMSO concentration. To standardize:

  • Methodological consistency : Use acetate buffer (pH 5) for solubility tests, as acidic conditions mimic plant vacuolar environments where Catharanthine is naturally stored .
  • Quantitative validation : Employ single-cell mass spectrometry to measure intracellular concentrations directly, avoiding extraction artifacts .

Q. What strategies improve diastereoselective coupling efficiency in Catharanthine-derived alkaloid synthesis (e.g., vinblastine)?

  • Answer :

  • Fe(III)-promoted radical coupling : Generate catharanthine radical cations for oxidative fragmentation, enabling stereoselective coupling with vindoline. Optimize reaction conditions (e.g., FeCl₃ concentration, solvent polarity) to achieve >80% coupled product yield .
  • Post-coupling modifications : Use Fe(III)-NaBH₄/air oxidation to stabilize the C15'-C20' double bond and reduce iminium intermediates .

Q. How can multi-omics approaches resolve contradictions in Catharanthine’s dual roles as an anticancer agent and hypotensive compound?

  • Answer : Integrate:

  • Transcriptomics : Compare gene expression profiles in cancer cells (e.g., HCT116) versus vascular smooth muscle cells to identify pathway-specific targets (e.g., microtubule dynamics vs. Ca²⁺ signaling) .
  • Metabolomics : Track Catharanthine-induced changes in glutathione and nitric oxide levels to distinguish cytotoxic vs. vasodilatory mechanisms .

Q. Methodological Considerations

Q. What bioinformatics tools are suitable for classifying Catharanthine-related metabolites in untargeted metabolomics studies?

  • Answer :

  • NPclassifier : Assigns natural product classes with >0.8 pathway probability thresholds .
  • CANOPUS : Predicts compound classes from MS/MS spectra, useful for identifying Catharanthine derivatives lacking reference standards .

Q. How to design dose-response experiments for Catharanthine’s antiproliferative effects while minimizing off-target cytotoxicity?

  • Answer :

  • Dose range : Test 10–100 µM in HCT116 cells, as IC₅₀ values are ~60 µg/mL (~123 µM) .
  • Controls : Include vincristine/vinblastine as positive controls for microtubule disruption.
  • Assay multiplexing : Combine MTT viability assays with live-cell imaging to monitor mitotic arrest versus apoptosis .

Q. Data Interpretation and Reproducibility

Q. Why do some studies report Catharanthine-induced amylase release in pancreatic tissue, while others observe no effect?

  • Answer : Variability stems from:

  • Tissue specificity : Use fresh murine pancreatic acini (not immortalized cell lines) and validate with 100 µM Catharanthine .
  • Calcium dependency : Pre-treat tissues with Ca²⁺ channel blockers (e.g., nifedipine) to isolate Catharanthine-specific signaling .

Q. How to address batch-to-batch variability in Catharanthine (Tartrate) purity for in vivo studies?

  • Answer :
  • Quality control : Require ≥98% purity (HPLC-UV at λmax 224/283 nm) and NMR-based structural validation .
  • Pharmacokinetic profiling : Monitor plasma concentrations post-administration (e.g., 5 mg/kg IV in rats) to correlate bioavailability with efficacy .

Properties

Molecular Formula

C25H30N2O8

Molecular Weight

486.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

InChI

InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;1-,2-/m01/s1

InChI Key

JYBKPXVXYJDIFX-DBOHFVDDSA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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